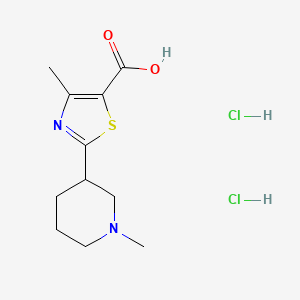

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a complex organic compound that belongs to the class of thiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Reactions Involving the Thiazole Ring

The thiazole core exhibits electrophilic substitution and redox reactivity due to its aromatic heterocyclic structure. Key reactions include:

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Salt Formation

-

Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts.

-

Dihydrochloride salt enhances stability and modulates solubility for pharmaceutical formulations .

Esterification/Amidation

-

Esterification : Reacts with alcohols (R-OH) under acidic catalysis (H₂SO₄) to yield esters.

-

Amidation : Couples with amines (R-NH₂) via carbodiimide-mediated activation (e.g., EDCI, DCC) to form amides .

Piperidine Substituent Reactivity

The 1-methylpiperidin-3-yl group undergoes alkylation and ring-opening reactions:

Functional Group Interplay

The proximity of functional groups enables tandem reactions:

-

Decarboxylation : Heating in quinoline with Cu powder removes CO₂, yielding 4-methyl-2-(1-methylpiperidin-3-yl)thiazole .

-

Cyclocondensation : Reacts with thioureas or hydrazines to form fused heterocycles (e.g., thiazolo[5,4-d]pyrimidines) .

Catalytic and Industrial-Scale Reactions

Industrial synthesis employs optimized conditions for scalability:

-

Continuous Flow Reactors : Enhance yield (≥85%) and purity (>98%) during thiazole ring formation.

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the thiazole’s C-2 position .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, suggesting potential therapeutic applications in treating malignancies such as breast and colon cancer .

Antimicrobial Properties

Thiazole derivatives have been explored for their antimicrobial activity. The presence of the thiazole ring enhances the compound's ability to interact with microbial enzymes, potentially leading to effective treatments against bacterial infections . This property is crucial in developing new antibiotics amid rising antibiotic resistance.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in modulating pathways related to anxiety and depression. Thiazole derivatives have been investigated for their effects on the central nervous system, indicating a promising avenue for developing new anxiolytic or antidepressant medications .

Synthesis and Characterization

The synthesis of 4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride involves several steps:

- Formation of Thiazole Ring : The initial step typically includes the condensation of appropriate precursors to form the thiazole ring.

- Substitution Reactions : Subsequent reactions introduce the piperidine moiety and methyl groups, which are critical for enhancing biological activity.

- Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity for biological testing.

Case Studies

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Piperidine Derivatives: Compounds with similar piperidine rings but different functional groups.

Carboxylic Acid Derivatives: Compounds with similar carboxylic acid groups but different ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. Its molecular formula is C11H18Cl2N2O2S with a molecular weight of approximately 293.25 g/mol . The presence of the piperidine moiety enhances its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted the efficacy of similar thiazole compounds against Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL . This suggests that this compound may possess comparable or superior antimicrobial activity.

2. Antioxidant Properties

Thiazole compounds have been documented for their antioxidant capabilities. For instance, derivatives have shown significant free radical scavenging activity, which is crucial in preventing oxidative stress-related cellular damage . This property may contribute to the compound's potential in treating conditions associated with oxidative stress.

3. Anti-inflammatory Effects

Emerging evidence points to the anti-inflammatory properties of thiazole derivatives. In experimental models, compounds similar to this compound have demonstrated the ability to modulate inflammatory cytokines, indicating a potential role in managing inflammatory diseases .

4. Antidiabetic Potential

Recent studies have explored the impact of thiazole derivatives on diabetes management. For example, a related compound was shown to ameliorate insulin sensitivity and lipid profiles in diabetic models . This suggests that the compound may also influence metabolic pathways relevant to diabetes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that thiazole derivatives may inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which plays a role in oxidative stress .

- Receptor Modulation : The compound may also act on specific receptors related to inflammation and metabolism, although detailed receptor interaction studies are still needed.

Case Studies

Several case studies have illustrated the therapeutic potential of thiazole derivatives:

- Antimicrobial Efficacy : A study conducted on various thiazole compounds demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

- Diabetes Management : In an animal model study, a thiazole derivative improved glucose tolerance and reduced serum lipid levels significantly compared to control groups .

Eigenschaften

IUPAC Name |

4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.2ClH/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;;/h8H,3-6H2,1-2H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOXBKPFOZHRNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.